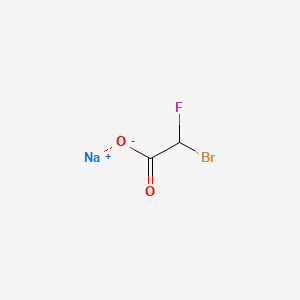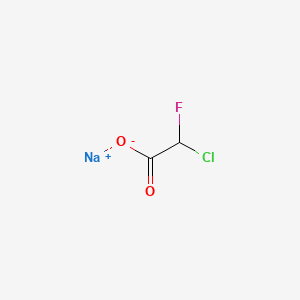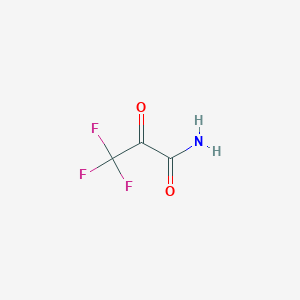![molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5](/img/structure/B1304117.png)
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The first paper discusses the synthesis of pyrazole triflones, which are structurally related to the compound of interest. The synthesis involves the generation of an anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, resulting in pyrazole 3-triflones with a triflyl group at the 3-position . This method could potentially be adapted for the synthesis of 2-pyrazinyl ketones by modifying the diazo precursor and the cycloaddition partner.
Molecular Structure Analysis
While the molecular structure of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is not directly analyzed in the papers, the related structures discussed involve aromatic systems with substituents that can influence electronic properties. For example, the presence of a trifluoromethyl group, as seen in the pyrazole triflones, can significantly affect the electron distribution and reactivity of the molecule .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, but they do describe reactions of related compounds. For instance, the synthesis of pyrazole triflones suggests that similar pyrazinyl compounds might undergo cycloaddition reactions with appropriate reactants . Additionally, the presence of an active methylene group in the pyrazinyl ketone could make it a candidate for further functionalization through nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone are not discussed in the provided papers. However, the structural features of the compound, such as the aromatic rings and the trifluoromethyl group, suggest that it would exhibit properties typical of aromatic ketones, including stability, potential for intermolecular interactions, and a relatively high boiling point due to the presence of the trifluoromethyl group .
Aplicaciones Científicas De Investigación
Pyrazine Derivatives: Chemical and Biological Properties
Pyrazine derivatives, including compounds like 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, are well-known for their pharmacological properties. They have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects, among others. These compounds often feature prominently in research aimed at developing new therapeutic agents due to their versatile biological activities and chemical reactivity (S. Ferreira & C. Kaiser, 2012; M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of pyrazine derivatives is a subject of significant interest due to the compounds' utility in medicinal chemistry and other fields. Various synthetic methods have been explored to produce these compounds, including the use of novel catalysts and environmentally friendly processes. The applications of pyrazine derivatives extend beyond pharmaceuticals, touching upon materials science and chemical synthesis, showcasing their broad utility (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Advancements in Pyrazine Chemistry
Research continues to uncover new facets of pyrazine chemistry, including novel synthetic routes, enhanced understanding of their pharmacokinetics, and broader applications in creating heterocyclic compounds of interest. These advancements suggest a promising future for the development of new drugs and materials based on pyrazine derivatives, highlighting the importance of continued investigation into these compounds (Pushkar Kumar Ray et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWWYMFSUYDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382361 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone | |
CAS RN |
88283-34-5 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














